molecular formula C8H7BrO B140003 2-Bromoacetophenone CAS No. 70-11-1

2-Bromoacetophenone

Cat. No.: B140003
CAS No.: 70-11-1
M. Wt: 199.04 g/mol
InChI Key: LIGACIXOYTUXAW-UHFFFAOYSA-N
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Description

2-Bromoacetophenone, also known as phenacyl bromide, is a crystalline powder with a sharp odor. It is a highly toxic and corrosive compound, known for its lachrymatory effects. The molecular formula of this compound is C8H7BrO, and it has a melting point of 48-51°C . This compound is primarily used as an intermediate in pharmaceuticals and other fine chemical industries .

Mechanism of Action

Target of Action

2-Bromoacetophenone, also known as ω-Bromoacetophenone or Phenacyl bromide , is a versatile compound that interacts with various targets. It is known to react with aliphatic primary amines and phenylacetylene . These reactions are often catalyzed by chiral camphorsulfonamide and palladium , respectively.

Mode of Action

The compound undergoes an enantioselective addition reaction with phenylacetylene, catalyzed by chiral camphorsulfonamide . This reaction results in the formation of a new compound. Additionally, this compound reacts with aliphatic primary amines in the presence of a palladium catalyst to afford 3-methyleneisoindolin-1-ones .

Biochemical Pathways

It is known that the compound plays a significant role in the α-bromination reaction of carbonyl compounds . This reaction is crucial in organic chemistry, and α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis . They find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Pharmacokinetics

It’s worth noting that the compound has been used in the analysis of organic acids involving the formation of phenacyl derivatives , suggesting that it may have some bioavailability.

Result of Action

The result of this compound’s action is the formation of new compounds through its reactions with other substances. For instance, it reacts with aliphatic primary amines to form 3-methyleneisoindolin-1-ones . These products can have various applications, depending on their specific structures and properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . These factors can significantly impact the reaction’s efficiency and the yield of the resulting products.

Preparation Methods

2-Bromoacetophenone can be synthesized through several methods:

In industrial settings, the bromination of acetophenone is the most commonly used method due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-Bromoacetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include aluminum chloride, acetic anhydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Bromoacetophenone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and applications, particularly in the synthesis of various organic compounds and its role as an inactivator of specific enzymes.

Properties

IUPAC Name

2-bromo-1-phenylethanone
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InChI

InChI=1S/C8H7BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

LIGACIXOYTUXAW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)CBr
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Molecular Formula

C6H5COCH2Br, C8H7BrO
Record name PHENACYL BROMIDE
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DSSTOX Substance ID

DTXSID2049426
Record name 2-Bromoacetophenone
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Molecular Weight

199.04 g/mol
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Physical Description

Phenacyl bromide appears as a crystalline solid or a liquid with a sharp odor. Toxic by inhalation, ingestion and skin absorption. A severe eye irritant (a lachrymator). Used to make other chemicals., Solid; [Merck Index] Beige crystalline solid; [Aldrich MSDS]
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Record name 2-Bromoacetophenone
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Vapor Pressure

0.01 [mmHg]
Record name 2-Bromoacetophenone
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CAS No.

70-11-1
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Synthesis routes and methods I

Procedure details

Reaction of acetophenone (5.0 g, 42.00 mmol), acetic acid (2.4 mL, 42.00 mmol), and bromine (2.5 mL, 48.00 mmol) followed by recrystallisation from cold EtOAc/Hexane gave the title compound (3.4 g, 41%) as a white crystal. 1H NMR (300 MHz, CDCl3) δ 4.47 (s, 2H), 7.51 (d, 2H, J=7.5 Hz), 7.63 (t, 1H, J=7.5 Hz), 8.00 (d, 2H, J=7.2 Hz).
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5 g
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2.4 mL
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2.5 mL
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41%

Synthesis routes and methods II

Procedure details

The appropriate acetophenone (Intermediate A) was dissolved in diethyl ether, methylene chloride, or chloroform, and cooled to 0° C. Bromine (1.1 equiv) was dissolved in either methylenechloride or diethyl ether and added to the solution of acetophenone via a dropping funnel. After the addition of bromine was complete 2 drops of acetic acid were added and the solution was warmed to room temperature. Solvent was removed under reduced pressure to provide crude 2-bromoacetophenone (Intermediate B) which was generally used without further purification.
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Synthesis routes and methods III

Procedure details

4-Phenoxyacetophenone was brominated with bromine according to Method A to provide the desired α-bromoacetophenone, which was condensed with 2-amino-13,4,-thiadiazole-5-sulfonamide according to method C, to provide compound 87 as an off white solid. 1H NMR (200 MHz, DMSO-d6) δ 8.82 (s, 1H), 8.71 (s, 2H), 7.90 (d, J=7.9 Hz, 2H), 7.40 (t, J=7.3 Hz, 2H), 7.07 (t, J=7.3 Hz, 1H), 7.08-7.03 (m, 6H).
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Synthesis routes and methods IV

Procedure details

Bromine (160 mg, 1 mmol) was added dropwise to a stirred solution of an 1-(3,4,5-trimethoxyphenyl)ethanone (210 mg, 1 mmol) in ethanol (30 mL) and the solution was stirred at 0° C. for 1 h and then poured into water to form a precipitate. This was recrystallized from ethanol to give bromoacetophenone (70%) and used directly for next step. A mixture of bromoacetophenone (288 mg, 1 mmol) and benzothioamide (137 mg, 1 mmol) in ethanol was refluxed for 1 h. The reaction mixture was concentrated in vacuo and purified with flash column to give 2i (167 mg, 51.1%). 1H NMR (500 MHz, CDCl3) δ 8.05-8.03 (m, 2H), 7.48-7.44 (m, 3H), 7.41 (s, 1H), 7.22 (s, 2H), 3.97 (s, 6H), 3.89 (s, 3H). MS (ESI) m/z 350.1 (M+Na)+.
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160 mg
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210 mg
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30 mL
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Synthesis routes and methods V

Procedure details

Triethylamine (17.0 g, 0.168 mol) is added in one portion to allyl bromide (105.9 g, 0.875 mol) under a nitrogen atmosphere. The resulting white emulsion gives an exotherm to 70° C. and becomes a thick white solid mass within 5 minutes. The solution formed with the addition of ~100 ml of DMF is stirred for 1 hour at 70°-95° C. A solution of 4'-amino-2-bromo-3',5'-dichloroacetophenone (25.0 g, 0.088 mol) in 50 ml of DMF is added in one portion and the resulting brown reaction mixture is maintained at 80°-90° C. for 2 hours. The progress of the reaction is frequently checked by thin layer chromatography (SiO2 /CH2Cl2 /hexanes (1/1)) since prolonged heating results in the decomposition of both starting material and products. The reaction mixture is poured into 1.51 of H2O and is stirred for 0.5 hours. After a second aqueous trituration, the residual brown semi-solids are stirred with ~150 ml of CCl4 for 0.5 hours to form a suspension. The yellowish-brown solids are collected by filtration and are air dried to give 14.9 g (59.6%) of recovered phenacyl bromide starting material. The CCl4 filtrate is stirred with MgSO4, filtered and concentrated to yield 9.42 g of a brown syrup. Gradient elution (hexanes/CH2Cl2 (10/0→8/2) flash chromatography on a 9"×2" column of Silica Gel 60 gives two major fractions:
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17 g
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105.9 g
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reactant
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25 g
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50 mL
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SiO2 CH2Cl2 hexanes
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59.6%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Bromoacetophenone?

A1: The molecular formula of this compound is C8H7BrO, and its molecular weight is 199.04 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic methods, including:

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , ]

Q3: What are the common applications of this compound in organic synthesis?

A3: this compound acts as an electrophilic reagent in numerous reactions, facilitating the formation of C-C, C-N, and C-S bonds. [, , ] It is widely employed in the synthesis of various heterocyclic systems, including:

  • Thiazoles: Reaction of this compound with thiourea derivatives leads to the formation of thiazoles, important heterocycles found in various bioactive compounds. [, , , , ]
  • Imidazo[1,2-a]pyridines: this compound reacts with 2-aminopyridines to yield imidazo[1,2-a]pyridines, another class of heterocycles with biological significance. [, ]
  • Indazoles: Palladium-catalyzed cyclization of arylhydrazones derived from this compound provides access to indazoles, a class of compounds with pharmaceutical applications. []

Q4: Can you elaborate on the use of this compound in thiazole synthesis?

A4: this compound serves as a key starting material in the Hantzsch thiazole synthesis. This reaction involves the condensation of this compound with thioureas or thiosemicarbazides to yield substituted thiazoles. This method is particularly valuable due to the broad availability of substituted 2-Bromoacetophenones and thiourea derivatives. [, , , , , ]

Q5: Are there any alternative synthetic approaches using this compound?

A5: Yes, beyond heterocycle synthesis, this compound participates in other reactions, including:

  • Directing Group Assisted Reactions: The carbonyl group in this compound can act as a directing group in copper-mediated reactions, facilitating the aroylation of phenols to synthesize aryl esters. []
  • α-Ketoamide Synthesis: Visible-light photoredox catalysis enables the oxidative amination of 2-Bromoacetophenones, providing access to α-ketoamides. []
  • Oxidative Cleavage of Double Bonds: Research has shown that sand can catalyze the oxidative cleavage of double bonds in the presence of KMnO4/NaIO4 or KMnO4/NaClO, potentially leading to the formation of this compound from α-bromostyrene via oxidative rearrangement. []

Q6: How is computational chemistry employed in research involving this compound?

A6: Computational methods are crucial for:

  • Reaction Mechanism Studies: Density Functional Theory (DFT) calculations provide insights into the reaction pathways and transition states involved in reactions utilizing this compound. This allows for a deeper understanding of reaction mechanisms and prediction of reaction outcomes. []
  • Solvent Selection: Computational screening of solvents using models like SMD (solvation model density) helps identify the most efficient solvent for reactions involving this compound, potentially reducing experimental costs. []
  • QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed using computational data to correlate the structure of this compound derivatives with their biological activities, paving the way for rational drug design. [, ]

Q7: Has this compound been used in material science applications?

A7: Yes, this compound has been used to functionalize multiwalled carbon nanotubes (MWCNTs) with thiazole derivatives. This modification significantly influenced the toxicity of the MWCNTs towards human embryonic kidney (HEK293) and human breast cancer (SKBR3) cell lines, indicating potential applications in nanomedicine and material science. []

Q8: How does modifying the structure of this compound derivatives affect their biological activity?

A8: SAR studies are crucial for optimizing the biological activity of compounds. While specific SAR data for this compound derivatives would require a dedicated analysis of each study, general trends can be observed. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of this compound can significantly impact the reactivity and biological activity of the resulting thiazole derivatives. [, ]

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